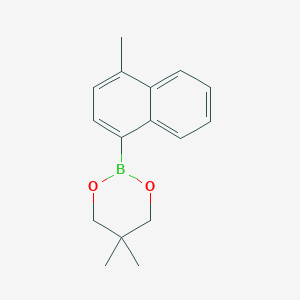
5,5-Dimethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborinane, also known as 4-methylnaphthalen-1-yl-2-dioxaborinane, is an organoboron compound that has recently become an important molecule in the field of synthetic organic chemistry. It is a versatile reagent that has been used in a variety of applications, including the synthesis of novel compounds and the study of biochemical and physiological effects.
科学的研究の応用
Stereochemistry and Synthesis
Research on cyclic organophosphorus compounds, such as the study by Mikołajczyk et al. (1984), focuses on their synthesis and structural analysis, demonstrating their potential in creating specific stereochemical configurations. The structural determination of these compounds aids in understanding their chemical behavior and potential applications in synthesis and catalysis (Mikołajczyk, Ziemnicka, Wieczorek, & Karolak‐Wojciechowska, 1984).
Chemical Stability and Reactivity
The study of specific 1,3,2-dioxaborinane derivatives by Emsley et al. (1989) reveals insights into their chemical stability and reactivity. By examining the crystal structure and bonding characteristics, researchers can infer the reactivity and potential applications of similar organoboron compounds in chemical synthesis and materials science (Emsley, Freeman, Bates, & Hursthouse, 1989).
Catalysis
Nickel-catalyzed cross-coupling reactions, as discussed by Jezorek et al. (2014), showcase the application of organoboron compounds in facilitating efficient organic transformations. The development of air-stable nickel precatalysts for cross-coupling with aryl sulfamates highlights the importance of organoboron compounds in modern synthetic organic chemistry (Jezorek, Zhang, Leowanawat, Bunner, Gutsche, Pesti, Olsen, & Percec, 2014).
Antimicrobial Activity
The synthesis and antimicrobial evaluation of certain dioxaphosphorinane derivatives by Babu et al. (2008) provide a glimpse into the potential biological applications of these compounds. The study indicates moderate antimicrobial activity, suggesting the possibility of further exploration in the development of new antimicrobial agents (Babu, Prasad, Reddy, & Raju, 2008).
特性
IUPAC Name |
5,5-dimethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO2/c1-12-8-9-15(14-7-5-4-6-13(12)14)17-18-10-16(2,3)11-19-17/h4-9H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGCSABEVHTBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C3=CC=CC=C23)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

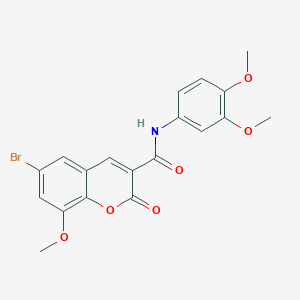
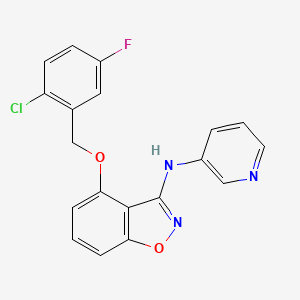
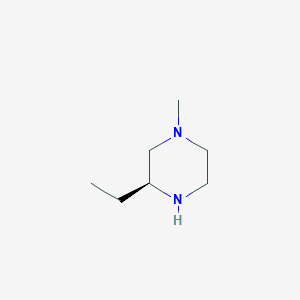


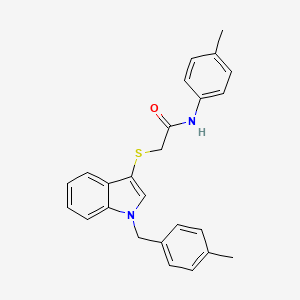
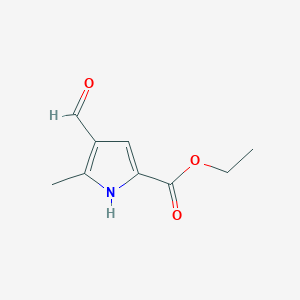
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2921495.png)
![Methyl 2-amino-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2921497.png)
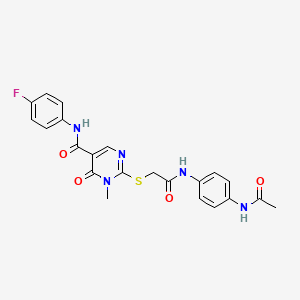

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dihydro-1,4-benzodioxin-5-yl)amino]acetamide](/img/structure/B2921503.png)

![7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2921505.png)